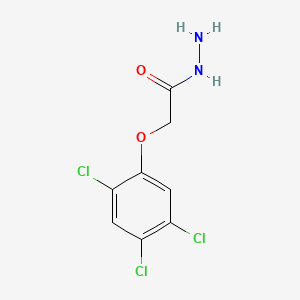2-(2,4,5-Trichlorophenoxy)acetohydrazide
CAS No.: 2381-77-3
Cat. No.: VC1973777
Molecular Formula: C8H7Cl3N2O2
Molecular Weight: 269.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2381-77-3 |
|---|---|
| Molecular Formula | C8H7Cl3N2O2 |
| Molecular Weight | 269.5 g/mol |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14) |
| Standard InChI Key | RJNOGGWECYOHOH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN |
Introduction
Chemical Identity and Structure
2-(2,4,5-Trichlorophenoxy)acetohydrazide is a hydrazide derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), featuring a hydrazide functional group (-CONHNH₂) attached to the acetic acid moiety. This chemical modification significantly alters its properties and potential applications compared to its parent compound.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 2381-77-3 |
| Molecular Formula | C₈H₇Cl₃N₂O₂ |
| Molecular Weight | 269.51 g/mol |
| Exact Mass | 267.957311 g/mol |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)acetohydrazide |
Structural Representation
The compound consists of a 2,4,5-trichlorophenoxy group connected to an acetohydrazide moiety. The three chlorine atoms are positioned at the 2, 4, and 5 positions of the phenyl ring, which is connected to an oxygen atom that links to the acetohydrazide group. This structure can be represented by the following structural identifiers :
| Structural Identifier | Value |
|---|---|
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN |
| InChI | InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14) |
| InChIKey | RJNOGGWECYOHOH-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of 2-(2,4,5-trichlorophenoxy)acetohydrazide determine its behavior in different environments and its potential for various applications.
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid | Based on chemical class |
| Density | 1.597±0.06 g/cm³ | Predicted value |
| Storage Conditions | Sealed in dry conditions, 2-8°C | Recommended storage |
Chemical Properties
Spectroscopic Characterization
Spectroscopic data provide essential information about the compound's structure and purity. Several spectroscopic methods have been used to characterize 2-(2,4,5-trichlorophenoxy)acetohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound has been characterized by both ¹H NMR and ¹³C NMR spectroscopy, which provide information about its hydrogen and carbon atom environments, respectively. The spectra have been recorded and are available in spectral databases .
Mass Spectrometry
Mass spectrometry data for 2-(2,4,5-trichlorophenoxy)acetohydrazide show the molecular ion peak and fragmentation patterns that are consistent with its structure. The GC-MS data available in databases show characteristic mass fragments, with major peaks at m/z 45, 73, and 43 , which correspond to fragments of the molecule after electron impact ionization.
Synthesis Methods
The synthesis of 2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the conversion of 2,4,5-trichlorophenoxyacetic acid or its derivatives to the corresponding hydrazide.
Related Synthesis Approaches
The synthesis of related hydrazides has been documented and can provide insight into potential synthetic routes. For instance, in the synthesis of 1-(2-(2,4,5-trichlorophenoxy)acetyl)-3-thiosemicarbazide, a related compound, a similar starting material is likely used .
Relationship to Parent Compound 2,4,5-T
Understanding the relationship between 2-(2,4,5-trichlorophenoxy)acetohydrazide and its parent compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) provides important context for its properties and potential concerns.
2,4,5-T Background
2,4,5-T is a synthetic auxin herbicide that was widely used to defoliate broad-leafed plants until concerns about its toxicity led to restrictions . It was developed in the late 1940s and synthesized by the reaction of 2,4,5-trichlorophenol and chloroacetic acid. 2,4,5-T was a component of Agent Orange, which was used as a defoliant during the Vietnam War .
Related Compounds
Several compounds structurally related to 2-(2,4,5-trichlorophenoxy)acetohydrazide have been documented and may provide insight into its properties and applications.
1-(2-(2,4,5-Trichlorophenoxy)acetyl)-3-thiosemicarbazide
This related compound (CAS: 35870-25-8) has a similar structure but contains a thiosemicarbazide group instead of a simple hydrazide. Its molecular formula is C₉H₈Cl₃N₃O₂S with a molecular weight of 328.6 g/mol . The presence of the sulfur atom and additional nitrogen in this compound likely confers different chemical and biological properties.
Other Hydrazide Derivatives
Hydrazide derivatives of various carboxylic acids have been studied for their potential as anticancer agents. For example, carboxylic acid (3H-quinazolin-4-yliden)hydrazides have been synthesized and evaluated for anticancer activity . While these compounds differ structurally from 2-(2,4,5-trichlorophenoxy)acetohydrazide, they share the hydrazide functional group and may exhibit similar reactivity patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume